2,3-dimethylquinoxaline-5-carboxylic Acid
Overview
Description
2,3-Dimethylquinoxaline-5-carboxylic acid is an organic compound with the molecular formula C11H10N2O2 . It has a molecular weight of 202.21 . The compound is a solid in its physical form .
Molecular Structure Analysis
The InChI code for 2,3-dimethylquinoxaline-5-carboxylic acid is 1S/C11H10N2O2/c1-6-7(2)13-10-8(11(14)15)4-3-5-9(10)12-6/h3-5H,1-2H3,(H,14,15) . This indicates that the molecule consists of a quinoxaline core with two methyl groups at the 2 and 3 positions and a carboxylic acid group at the 5 position.Physical And Chemical Properties Analysis
2,3-Dimethylquinoxaline-5-carboxylic acid is a solid at room temperature . It has a molecular weight of 202.21 .Scientific Research Applications
Antimicrobial Research
2,3-Dimethylquinoxaline-5-carboxylic Acid and its derivatives have been investigated for their antimicrobial properties. El-Gaby et al. (2002) studied the synthesis of novel quinoxaline carboxylic acid derivatives, specifically focusing on their potential for antimicrobial investigation. These compounds, including 6,7-Dimethylquinoxaline-2,3-dicarboxylic acid, have shown promise in antimicrobial activities, with variations in side chains like acetamido and Schiffs bases influencing their activity (El-Gaby et al., 2002).
Antifungal Applications
In the realm of antifungal research, Alfadil et al. (2021) explored the antifungal activity of 2,3-Dimethylquinoxaline. Their study, both in vitro and in vivo, examined the compound's effectiveness against a range of pathogenic fungi. This research highlights the potential of 2,3-Dimethylquinoxaline in treating fungal infections (Alfadil et al., 2021).
Research in Organic Chemistry and Material Science
Significant research has been done in the field of organic chemistry and material science using 2,3-dimethylquinoxaline derivatives. For instance, Faizan et al. (2019) conducted a study on the cocrystallization of 2,3-dimethylquinoxaline with 3,5-dinitrobenzoic acid, focusing on its crystal structure, spectroscopic features, and DFT studies. This work provides insights into the molecular properties and potential applications in material science (Faizan et al., 2019).
Potential in Depression Treatment Research
Research has also been conducted on the role of 2,3-dimethylquinoxaline derivatives in depression treatment. Mahesh et al. (2011) designed and synthesized a novel series of 3-ethoxyquinoxalin-2-carboxamides, starting from 3-ethoxyquinoxalin-2-carboxylic acid, to investigate their potential as antidepressants. Their research focused on the pharmacological evaluation of these compounds as 5-HT3 receptor antagonists (Mahesh et al., 2011).
Electrochemical Research
Davarani et al. (2006) studied the electrochemical oxidation of 2,3-dimethylhydroquinone in the presence of 1,3-dicarbonyl compounds. This research provides valuable insights into the electrochemical mechanisms and synthesis processes relevant to 2,3-dimethylquinoxaline compounds (Davarani et al., 2006).
Safety And Hazards
The safety information for 2,3-dimethylquinoxaline-5-carboxylic acid indicates that it may be harmful if swallowed and may cause skin and eye irritation . It may also cause respiratory irritation . Safety precautions include avoiding breathing dust or fumes, washing thoroughly after handling, and wearing protective gloves and eye protection .
properties
IUPAC Name |
2,3-dimethylquinoxaline-5-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-6-7(2)13-10-8(11(14)15)4-3-5-9(10)12-6/h3-5H,1-2H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IULOBNZHHDITLL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC(=C2N=C1C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40378018 | |
Record name | 2,3-dimethylquinoxaline-5-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40378018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-dimethylquinoxaline-5-carboxylic Acid | |
CAS RN |
6924-67-0 | |
Record name | 2,3-Dimethyl-5-quinoxalinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6924-67-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3-dimethylquinoxaline-5-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40378018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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